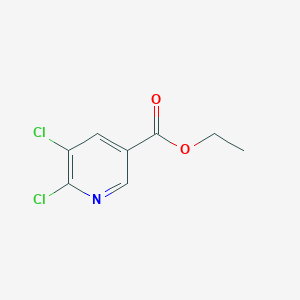

Ethyl 5,6-Dichloronicotinate

CAS No.: 401566-69-6

Cat. No.: VC3747103

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401566-69-6 |

|---|---|

| Molecular Formula | C8H7Cl2NO2 |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | ethyl 5,6-dichloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 |

| Standard InChI Key | WGQSPCCCBKQNEV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(N=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1)Cl)Cl |

Introduction

Fundamental Characteristics of Ethyl 5,6-Dichloronicotinate

Ethyl 5,6-dichloronicotinate is a chlorinated pyridine derivative featuring an ethyl ester group at the 3-position and chlorine atoms at positions 5 and 6 of the pyridine ring. The compound is identified by CAS number 401566-69-6 and is also known by several synonyms including ethyl 5,6-dichloropyridine-3-carboxylate and 5,6-dichloronicotinic acid ethyl ester . This compound belongs to the broader class of halogenated heterocycles, which play crucial roles as building blocks in medicinal chemistry and agrochemical development. The presence of two chlorine atoms in vicinal positions creates distinctive electronic properties and reactivity patterns that distinguish this compound from other pyridine derivatives.

Physical and Chemical Properties

Ethyl 5,6-dichloronicotinate possesses distinct physicochemical properties that inform its handling, storage, and applications in chemical synthesis. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physicochemical Properties of Ethyl 5,6-Dichloronicotinate

| Property | Value |

|---|---|

| CAS Number | 401566-69-6 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.053 g/mol |

| Physical State | Solid |

| Melting Point | 46°C |

| Boiling Point | 281.3±35.0°C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 123.9±25.9°C |

The compound presents as a solid at standard temperature and pressure with a melting point of 46°C . Its relatively high boiling point of approximately 281.3°C (with a margin of error of ±35.0°C) at atmospheric pressure reflects the presence of intermolecular forces typical of halogenated aromatic compounds . With a density of approximately 1.4 g/cm³, ethyl 5,6-dichloronicotinate is denser than water, a characteristic consistent with the presence of chlorine atoms in the molecular structure .

Structural Characteristics

Ethyl 5,6-dichloronicotinate features a pyridine ring with an ethyl ester substituent at the 3-position and chlorine atoms at positions 5 and 6. The compound's structure can be characterized by several key elements that contribute to its chemical behavior.

Molecular Structure and Conformation

The compound's structure comprises a pyridine core with three key substituents: an ethyl carboxylate group at position 3 and chlorine atoms at positions 5 and 6 . The pyridine nitrogen, being electron-deficient, contributes to the electrophilic character of the ring system. This electronic configuration, coupled with the electron-withdrawing effects of the chlorine substituents, results in a unique reactivity profile that makes the compound valuable in various synthetic applications.

The ethyl ester group extends from the ring structure and can adopt different conformations relative to the pyridine plane, influencing intermolecular interactions and reactivity patterns . The vicinal dichloride arrangement at positions 5 and 6 creates a distinct electronic environment that affects the compound's susceptibility to nucleophilic attack and participates in metal-catalyzed coupling reactions.

Synthesis and Preparation

Ethyl 5,6-dichloronicotinate serves as an important intermediate in organic synthesis, particularly in the preparation of 5,6-dichloronicotinic acid and related derivatives. Understanding its synthetic pathways is crucial for researchers and manufacturers working with this compound.

Conversion to 5,6-Dichloronicotinic Acid

One of the primary applications of ethyl 5,6-dichloronicotinate is its hydrolysis to produce 5,6-dichloronicotinic acid. This transformation proceeds through base-catalyzed ester hydrolysis under mild conditions, as described below:

A mixture of ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) and aqueous NaOH (2 N, 6.75 mL, 13.5 mmol) in a mixed solvent system of THF/MeOH/water (50 mL, 4/1/1) is stirred at room temperature for 0.5 hours . Following concentration of the reaction mixture, acidification with 2 N HCl to pH 2 promotes the formation of the free carboxylic acid . The product is isolated through ether extraction, followed by washing with water, drying over Na₂SO₄, and concentration to afford 5,6-dichloronicotinic acid as a white solid with an excellent yield of 91% .

This synthetic transformation demonstrates the utility of ethyl 5,6-dichloronicotinate as a protected form of the carboxylic acid functionality, allowing for selective manipulations in complex synthetic sequences.

Chemical Reactivity

Ethyl 5,6-dichloronicotinate exhibits diverse reactivity patterns owing to its unique structural features. The presence of chlorine substituents, the pyridine nitrogen, and the ester functionality all contribute to a rich chemistry that enables multiple transformation pathways.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic aromatic substitution reactions. For example, treatment with hydroxide ions can lead to the formation of ethyl 4,6-dihydroxynicotinate, demonstrating the compound's potential as a scaffold for introducing diverse functionalities . This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which activate the chlorinated positions toward nucleophilic attack.

Hydrolytic Transformations

The ester functionality in ethyl 5,6-dichloronicotinate can undergo hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis, as previously described, yields 5,6-dichloronicotinic acid with high efficiency . This transformation is particularly important in synthetic sequences where the carboxylic acid functionality is required for subsequent reactions or derivatization.

Reduction Reactions

The ester group can be reduced using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form the corresponding alcohol or aldehyde derivatives . Additionally, selective reduction can lead to the formation of ethyl 4,6-dichloronicotinamide, expanding the structural diversity accessible from this versatile building block.

Metal-Catalyzed Coupling Reactions

Applications and Uses

Ethyl 5,6-dichloronicotinate finds applications across various fields, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its controlled reactivity and functional group compatibility make it suitable for incorporation into complex molecular structures with potential biological activity. The preparation of 5,6-dichloronicotinic acid from this ester represents a key step in various synthetic routes toward bioactive compounds .

Building Block in Organic Synthesis

The distinctive substitution pattern and multiple reactive sites make ethyl 5,6-dichloronicotinate an important building block for constructing diverse heterocyclic systems. Through selective manipulation of the chlorine substituents and the ester functionality, chemists can access a wide range of derivatives with applications in medicinal chemistry, agrochemical development, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume